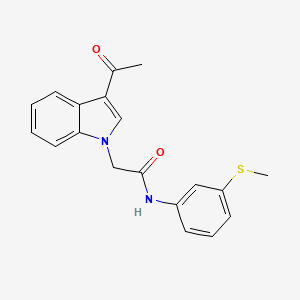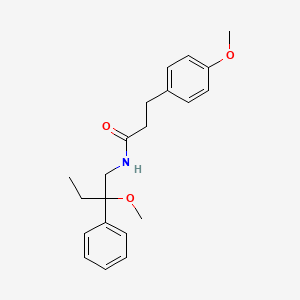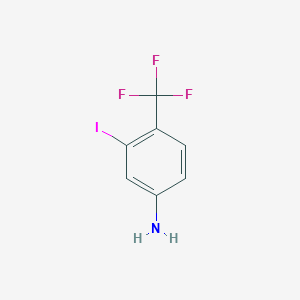![molecular formula C15H24N2O2 B2591579 N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2201990-64-7](/img/structure/B2591579.png)
N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide , commonly referred to as acrylfentanyl , is a synthetic opioid. Its IUPAC name is N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide with CAS number 82003-75-6 . Acrylfentanyl belongs to the class of fentanyl analogs and has gained attention due to its psychoactive properties.
Molecular Structure Analysis
Acrylfentanyl’s molecular structure consists of a phenyl ring, a piperidine ring, and an acryloyl group. The acryloyl group (prop-2-enamide) is attached to the piperidine nitrogen, resulting in its potent opioid activity. The benzene ring contributes to its lipophilicity, affecting its pharmacokinetics and receptor binding .
Physical And Chemical Properties Analysis
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research on acrylfentanyl continues to focus on understanding its pharmacology, toxicology, and epidemiology. Efforts should aim to develop effective detection methods, educate healthcare professionals, and implement harm reduction strategies. Additionally, regulatory agencies must monitor its presence in the illicit drug market .
Eigenschaften
IUPAC Name |
N-[3-(3-cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-2-14(18)16-9-8-15(19)17-10-13(11-17)12-6-4-3-5-7-12/h2,12-13H,1,3-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJZLZNGMGHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CC(C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2591496.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2591497.png)



![ethyl 3-carbamoyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591503.png)
![N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591504.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2591507.png)
![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2591510.png)
![N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2591515.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2591517.png)
![1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2591519.png)
